Cas no 272-01-5 (Furo2,3-Bpyridine)

Furo2,3-Bpyridine 化学的及び物理的性質
名前と識別子
-
- Furo[2,3-b]pyridine
- AK-55200
- ANW-68894
- Aza-7-cumaron-1 bzw.Furo< 2,3-b> pyridin
- CTK0J2768
- Furo< 2,3-b> pyridin
- furo< 2,3-b> pyridine
- KB-77482
- RP00647
- SureCN10968
- Y8520
- DTXSID00497456
- SCHEMBL10968
- RCFDIXKVOHJQPP-UHFFFAOYSA-N
- 272-01-5
- AKOS016005847
- N13064
- BS-16835
- J-521402
- InChI=1/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5
- MFCD13175193
- CS-0209058
- EN300-93371
- DB-351673
- Furo2,3-Bpyridine
-
- MDL: MFCD13175193
- インチ: 1S/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5H
- InChIKey: RCFDIXKVOHJQPP-UHFFFAOYSA-N
- ほほえんだ: O1C=CC2=CC=CN=C12
計算された属性
- せいみつぶんしりょう: 119.03715
- どういたいしつりょう: 119.037113783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.196±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 179.6±13.0 ºC (760 Torr),
- フラッシュポイント: 64.3±13.8 ºC,
- ようかいど: 微溶性(1.9 g/l)(25ºC)、
- PSA: 26.03
Furo2,3-Bpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F822568-10mg |
Furo[2,3-B]pyridine |
272-01-5 | 10mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F13088-1g |
Furo2,3-Bpyridine |
272-01-5 | 1g |
5972.0CNY | 2021-07-13 | ||
TRC | F822568-50mg |
Furo[2,3-B]pyridine |
272-01-5 | 50mg |
$ 115.00 | 2022-06-04 | ||
abcr | AB445023-500 mg |
Furo[2,3-b]pyridine; min. 95% |
272-01-5 | 500mg |
€591.30 | 2023-04-22 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | F13088-500mg |
Furo2,3-Bpyridine |
272-01-5 | 500mg |
3270CNY | 2021-05-08 | ||
Enamine | EN300-93371-2.5g |
furo[2,3-b]pyridine |
272-01-5 | 95% | 2.5g |
$978.0 | 2024-05-21 | |
eNovation Chemicals LLC | Y1098113-500MG |
furo[2,3-b]pyridine |
272-01-5 | 97% | 500mg |
$355 | 2024-07-21 | |
Alichem | A029194238-10g |
Furo[2,3-b]pyridine |
272-01-5 | 95% | 10g |
$3017.67 | 2023-09-02 | |
eNovation Chemicals LLC | Y1098113-1G |
furo[2,3-b]pyridine |
272-01-5 | 97% | 1g |
$535 | 2024-07-21 | |
Fluorochem | 231054-250mg |
Furo[2,3-b]pyridine |
272-01-5 | 95% | 250mg |
£185.00 | 2022-02-28 |
Furo2,3-Bpyridine 関連文献
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Samvel N. Sirakanyan,Athina Geronikaki,Domenico Spinelli,Ruzanna G. Paronikyan,Irina A. Dzhagatspanyan,Ivetta M. Nazaryan,Asmik H. Akopyan,Anush A. Hovakimyan RSC Adv. 2016 6 32234
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R. Hudson,N. P. Bizier,K. N. Esdale,J. L. Katz Org. Biomol. Chem. 2015 13 2273
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E. Spinner,G. B. Yeoh J. Chem. Soc. B 1971 279
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Jialing Cai,Shuo Huang,Ruenfa He,Lu Chen,Donghan Chen,Shaohua Jiang,Bin Li,Yibiao Li Org. Biomol. Chem. 2017 15 333
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Chil Won Lee,Jun Yeob Lee Chem. Commun. 2013 49 6185
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E. Spinner,G. B. Yeoh J. Chem. Soc. B 1971 296
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7. Polyhalogenoaromatic compounds. Part XXXI. Synthesis and attempted cyclisation of polychlorophenyl- and polychloropyridyl-alkanolsNorman J. Foulger,Basil J. Wakefield J. Chem. Soc. Perkin Trans. 1 1974 871
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Samvel N. Sirakanyan,Athina Geronikaki,Domenico Spinelli,Ruzanna G. Paronikyan,Irina A. Dzhagatspanyan,Ivetta M. Nazaryan,Asmik H. Akopyan,Anush A. Hovakimyan RSC Adv. 2016 6 49028
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Cornelius Hempel,Abdulkarim Najjar,Frank Totzke,Christoph Sch?chtele,Wolfgang Sippl,Christoph Ritter,Andreas Hilgeroth Med. Chem. Commun. 2016 7 2159
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10. 321. The nitrous acid rearrangement of a 4-cyano-4,5-dihydroazepineE. Bullock,B. Gregory,A. W. Johnson J. Chem. Soc. 1964 1632
Furo2,3-Bpyridineに関する追加情報
Furo\[2,3-b\]pyridine (CAS No. 272-01-5): A Comprehensive Overview
Furo\[2,3-b\]pyridine (CAS No. 272-01-5) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential biological activities. This compound, also known as 2,3-dihydrofuro\[2,3-b\]pyridine, is characterized by a fused ring system consisting of a furan ring and a pyridine ring. The combination of these rings imparts Furo\[2,3-b\]pyridine with a versatile scaffold that can be functionalized to create a wide array of derivatives with diverse biological activities.
Recent studies have highlighted the importance of Furo\[2,3-b\]pyridine in the development of novel therapeutic agents. For instance, researchers at the University of California, San Francisco, have reported that certain Furo\[2,3-b\]pyridine derivatives exhibit potent anti-inflammatory and anti-cancer properties. These derivatives have been shown to inhibit key enzymes involved in inflammatory pathways and to induce apoptosis in cancer cells. The structural flexibility of Furo\[2,3-b\]pyridine allows for the introduction of various substituents that can enhance its pharmacological profile and improve its therapeutic index.
In the realm of drug discovery, Furo\[2,3-b\]pyridine has been explored as a lead compound for the development of new drugs targeting neurological disorders. A study published in the Journal of Medicinal Chemistry demonstrated that Furo\[2,3-b\]pyridine derivatives can modulate the activity of specific neurotransmitter receptors, making them promising candidates for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune the chemical structure of Furo\[2,3-b\]pyridine enables researchers to optimize its binding affinity and selectivity for these receptors.
The synthetic accessibility of Furo\[2,3-b\]pyridine is another factor contributing to its widespread use in pharmaceutical research. Various synthetic routes have been developed to access this core structure efficiently. One notable method involves the tandem cyclization reaction of appropriately substituted acetylenes and nitriles under mild conditions. This approach not only simplifies the synthesis but also allows for the rapid generation of a diverse library of Furo\[2,3-b\]pyridine derivatives for biological evaluation.
Moreover, Furo\[2,3-b\]pyridine has shown promise in the field of materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and photovoltaic materials. Researchers at Stanford University have reported that Furo\[2,3-b\]pyridine-based polymers exhibit excellent charge transport properties and can be used to fabricate high-performance organic electronic devices. The ability to tailor the electronic properties of these materials through chemical modification further expands their potential applications.
In conclusion, Furo\[2,3-b\]pyridine (CAS No. 272-01-5) is a versatile heterocyclic compound with significant potential in various fields of research and application. Its unique structural features and synthetic accessibility make it an attractive scaffold for the development of novel therapeutic agents and advanced materials. Ongoing research continues to uncover new applications and optimize its properties, solidifying its position as a valuable compound in modern scientific endeavors.
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